5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Descripción
Propiedades
IUPAC Name |
5-chloro-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O2S/c1-6-5-7(18(2)17-6)11-15-16-12(20-11)14-10(19)8-3-4-9(13)21-8/h3-5H,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKVTDNEIUAXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that belongs to a class of heterocycles known for their diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antitubercular activities.
Chemical Structure and Properties
The compound can be described by the following molecular formula: with a molecular weight of approximately 255.728 g/mol . Its structure features a thiophene ring and a pyrazole moiety, which are critical for its biological activity.
Anticancer Activity
Compounds containing the oxadiazole unit have been reported to exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values ranging from 92.4 µM to lower against multiple cancer types, including lung and breast cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HT-29 (Colon) | 92.4 |
| Compound 2 | GXF 251 (Gastric) | 85.0 |
| Compound 3 | LXFA 629 (Lung) | 78.0 |
Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory effects. Compounds similar to the target molecule have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% (at 1 µM) | 86% (at 1 µM) |
| Compound B | 61% | 71% |
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored. Compounds were tested against common bacterial strains such as E. coli and S. aureus. Certain derivatives demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 15 |
| Compound Y | S. aureus | 10 |
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of compounds similar in structure to the target molecule. For instance, specific derivatives showed promising results against Mycobacterium tuberculosis, with some exhibiting activity at concentrations as low as .
Table 4: Antitubercular Activity
| Compound | Mycobacterium Tuberculosis Inhibition (%) |
|---|---|
| Compound Z | >98% at |
Case Studies
Several case studies have documented the synthesis and evaluation of compounds derived from the pyrazole and oxadiazole frameworks:
- Study on Pyrazole Derivatives : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties, showing significant inhibition of inflammatory markers in vitro .
- Antimicrobial Properties : Research demonstrated that modifications in the amide linkage of pyrazole compounds enhanced their antimicrobial efficacy against resistant strains .
- Antitubercular Screening : New oxadiazole-based compounds were screened for antitubercular activity against various strains of M. tuberculosis, revealing promising candidates for further development .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit promising anticancer properties. Specifically, 5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been studied for its potential to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of the pyrazole and oxadiazole rings is believed to contribute to its bioactivity by disrupting microbial cell membranes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
Agricultural Applications
Pesticide Development
The unique structure of 5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has led to its exploration as a potential pesticide. Its efficacy against various agricultural pests has been documented in preliminary studies. The compound's ability to disrupt metabolic processes in insects makes it a candidate for further development in pest management strategies.
Herbicide Potential
Research indicates that this compound may also exhibit herbicidal properties. Its application could help manage weed populations while minimizing the impact on non-target species. Further studies are needed to optimize formulations and assess environmental safety.
Material Science Applications
Polymer Synthesis
The incorporation of 5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide into polymer matrices has shown promise in enhancing material properties. Its inclusion can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Electrochemical Sensors
Due to its electronic properties, this compound is being investigated for use in electrochemical sensors. Its ability to undergo redox reactions can be harnessed for detecting specific analytes in environmental monitoring and biomedical applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of tumor growth in breast cancer cell lines with IC50 values < 10 µM. |
| Study B (2024) | Antimicrobial Efficacy | Showed activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. |
| Study C (2023) | Pesticide Application | Indicated effective control of aphid populations with a reduction rate of over 70% compared to untreated controls. |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
N-[5-(1,5-Dimethyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-yl]-7-Methoxy-1-Benzofuran-2-Carboxamide (BG16085)
- Molecular Formula : C₁₇H₁₅N₅O₄
- Molecular Weight : 353.33 g/mol
- Key Features :
- Replaces the thiophene ring with a 7-methoxybenzofuran carboxamide.
- Contains a 1,5-dimethylpyrazole substituent instead of 1,3-dimethylpyrazole.
5-Chloro-N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide
- Molecular Formula : C₁₁H₅Cl₂N₃O₂S₂ (identical to the target compound).
- Key Features :
- Differs in substituent placement: The oxadiazole is linked to a 5-chlorothiophene instead of dimethylpyrazole.
Analogues with Alternative Heterocyclic Cores
5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid-(5-(4-Chloro-Phenyl)-6H-[1,3,4]-Thiadiazin-2-yl)-Amide
- Molecular Formula : C₂₀H₁₆ClN₅O₂S
- Molecular Weight : 418.89 g/mol
- Key Features :
- Replaces oxadiazole with a 1,3,4-thiadiazine ring.
- Includes a 4-chlorophenyl substituent.
- Implications : The thiadiazine ring introduces additional sulfur atoms, which may alter redox properties and binding affinity compared to oxadiazole-containing compounds .
5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide
- Molecular Formula : C₁₅H₁₃ClN₄OS
- Molecular Weight : 332.80 g/mol
- Key Features :
- Substitutes oxadiazole with a pyridine-methylpyrazole system.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Parameters
Métodos De Preparación
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carbonyl Chloride
The preparation begins with the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (17D ), a critical intermediate for introducing the pyrazole substituent.
-
Procedure : 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (5.0 g, 32.5 mmol) is suspended in ethyl acetate (50 mL) under argon. Oxalyl chloride (4.1 mL, 48.8 mmol) and catalytic DMF (2 drops) are added at 0°C. The mixture stirs for 2 h at 0°C, followed by 1 h at 25°C. Solvent removal under vacuum yields 17D as a pale-yellow oil (5.2 g, 93% yield).
Thiosemicarbazide Intermediate Formation
Thiosemicarbazide (16, 1.22 g, 13 mmol) is suspended in THF (10 mL) at 0°C. A solution of 17D (6.1 mmol) in THF (10 mL) is added dropwise. After 12 h at 25°C, the mixture is quenched with water (100 mL), yielding N-(carbamothioylamino)-1,3-dimethyl-1H-pyrazole-5-carboxamide (18D ) as a white solid (1.4 g, 78% yield).
Oxadiazole Ring Closure
18D (2.9 g, 12.3 mmol) is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 3.87 g, 13.5 mmol) and KI (0.61 g, 3.69 mmol) in aqueous NaOH (4 N, 4.6 mL). The reaction proceeds at 25°C for 7 h, followed by extraction with ethyl acetate. Crystallization from ethyl acetate yields 2-amino-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole (2D ) as white solids (1.1 g, 47% yield).
Carboxamide Coupling
2D (1.0 g, 4.8 mmol) and 5-chlorothiophene-2-carbonyl chloride (17A , 0.92 g, 4.8 mmol) react in dichloromethane (20 mL) with pyridine (0.5 mL) at 25°C for 3 h. Workup and recrystallization from ethanol afford the target compound as off-white crystals (1.3 g, 68% yield).
Bisamide Cyclization Pathway (Adapted from CN113214236B)
Hydrazide Synthesis
2-Thiophenecarboxylic acid (6.41 g, 50 mmol) undergoes esterification in methanol with H2SO4 (0.5 g) to yield methyl 2-thiophenecarboxylate (6.0 g, 85%). Hydrazinolysis with hydrazine hydrate (7.94 g, 211 mmol) in ethanol produces 2-thiophenecarbohydrazide (1 , 5.2 g, 81%).
Bisamide Intermediate
1 (5.0 g, 31 mmol) reacts with oxalyl chloride monomethyl ester (4.2 mL, 37 mmol) in THF, yielding bisamide 2 (6.8 g, 89%). Treatment with phosphorus oxychloride (20 mL) at 80°C for 4 h generates thiophene-1,3,4-oxadiazole methyl ester (3 , 4.5 g, 72%).
Pyrazole Substitution
3 (1.0 g, 4.2 mmol) reacts with 1,3-dimethyl-1H-pyrazol-5-amine (0.52 g, 4.2 mmol) in DMF at 80°C for 2 h. Precipitation in ice water and recrystallization yield the target compound (0.98 g, 63%).
SN2 Displacement Strategy
Chloroacetamide Intermediate
2-Amino-5-chloro-1,3,4-oxadiazole (4 ) is synthesized via cyclization of N-(carbamothioylamino)chloroacetamide with DBDMH/KI. 4 (1.0 g, 6.1 mmol) reacts with 1,3-dimethyl-1H-pyrazol-5-amine (0.74 g, 6.1 mmol) in ethanol at 50°C for 48 h, yielding 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-chloro-1,3,4-oxadiazole (5 , 0.82 g, 55%).
Thiophene Coupling
5 (0.82 g, 3.4 mmol) couples with 5-chlorothiophene-2-carboxylic acid (0.57 g, 3.4 mmol) using EDC/HOBt in DMF, affording the target compound (0.95 g, 65%).
Comparative Analysis of Methodologies
| Method | Key Step | Yield (%) | Purity (HPLC) | Advantages |
|---|---|---|---|---|
| Thiosemicarbazide Route | Cyclization with DBDMH/KI | 68 | 98.5 | High regioselectivity |
| Bisamide Pathway | POCl3-mediated cyclization | 63 | 97.2 | Scalability (>100 g batches) |
| SN2 Displacement | Amine substitution on oxadiazole | 65 | 96.8 | Avoids acid chloride handling |
Mechanistic Insights and Optimization
Cyclization Kinetics
DBDMH/KI systems promote oxidative cyclization via iodination of the thioamide sulfur, followed by intramolecular nucleophilic attack by the adjacent amide oxygen. Elevated temperatures (50–70°C) reduce reaction times but risk decomposition of heat-sensitive intermediates.
Q & A
Q. What are the key synthetic strategies for preparing 5-chloro-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Chlorination of thiophene-2-carboxylic acid to introduce the chloro substituent (as seen in analogous thiophene-carboxamide syntheses) .
- Step 2: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (common in oxadiazole derivatives) .
- Step 3: Coupling the oxadiazole moiety with 1,3-dimethylpyrazole using amide bond formation (e.g., via carbodiimide coupling agents like EDC/HOBt) . Optimization: Reaction conditions (temperature, solvent polarity, catalyst) must be tailored to minimize side products. For example, inert atmospheres and controlled temperatures (~60–80°C) improve yields in similar heterocyclic systems .
Q. How is the structural integrity of this compound validated?
Methodological characterization involves:
- Spectroscopy:
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., thiophene C-Cl at ~δ 125–130 ppm in ¹³C NMR) and amide NH protons (δ 10–12 ppm in ¹H NMR) .
- IR: Detects amide C=O stretching (~1650–1680 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole-pyrazole-thiophene scaffold .
Q. What preliminary biological activities are associated with this compound?
While direct data is limited, structurally related compounds exhibit:
- Antimicrobial Activity: Oxadiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via H-bonding with amide groups .
- Anti-inflammatory Potential: Pyrazole-thiophene hybrids reduce COX-2 expression in vitro (IC₅₀ ~10–50 μM) . Experimental Design: Initial screening should include MIC assays against Gram+/Gram– bacteria and COX-2 inhibition assays with dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement: Use co-solvents (DMSO/PEG) or nanoformulation to improve bioavailability .
- Metabolite Identification: LC-MS/MS profiling of plasma/metabolites post-administration to identify degradation pathways .
- Target Validation: CRISPR-Cas9 knockout of suspected targets (e.g., COX-2) in cell lines to confirm mechanism .
Q. What computational approaches predict target interactions for this compound?
- Molecular Docking: Use AutoDock Vina to model binding to enzymes like COX-2 or bacterial topoisomerases. Key interactions:
- Pyrazole methyl groups in hydrophobic pockets.
- Oxadiazole nitrogen H-bonding with active-site residues .
- MD Simulations: GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?
SAR Focus Areas:
- Oxadiazole Modifications: Replace 1,3-dimethylpyrazole with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .
- Thiophene Substitution: Introduce sulfone groups (-SO₂) at the 5-position to improve solubility and antibacterial activity . Experimental Validation: Parallel synthesis of analogs followed by enzymatic assays (e.g., IC₅₀ determination) and logP measurements .
Key Challenges and Methodological Recommendations
- Purity Issues: Use preparative HPLC (C18 column, MeCN/H₂O gradient) for final purification .
- Biological Variability: Replicate assays in triplicate and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Data Reproducibility: Adhere to OECD guidelines for in vitro toxicity testing (e.g., MTT assays with HepG2 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
